molecular formula C15H14BrClO B14561851 3-(2-Bromoethyl)-4'-chloro-5-methoxy-1,1'-biphenyl CAS No. 61888-76-4

3-(2-Bromoethyl)-4'-chloro-5-methoxy-1,1'-biphenyl

Cat. No.: B14561851
CAS No.: 61888-76-4
M. Wt: 325.63 g/mol
InChI Key: YUEFPNYIPXPBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a methoxy group attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of carbonyl-containing biphenyl derivatives.

    Reduction: Formation of dechlorinated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)-4’-chloro-5-methoxy-1,1’-biphenyl is unique due to the presence of all three functional groups (bromoethyl, chloro, and methoxy) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

61888-76-4

Molecular Formula

C15H14BrClO

Molecular Weight

325.63 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(4-chlorophenyl)-5-methoxybenzene

InChI

InChI=1S/C15H14BrClO/c1-18-15-9-11(6-7-16)8-13(10-15)12-2-4-14(17)5-3-12/h2-5,8-10H,6-7H2,1H3

InChI Key

YUEFPNYIPXPBGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.